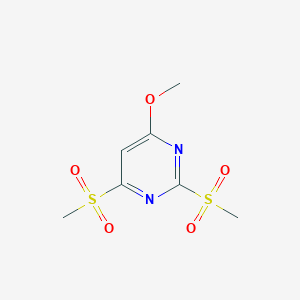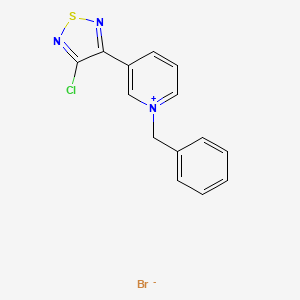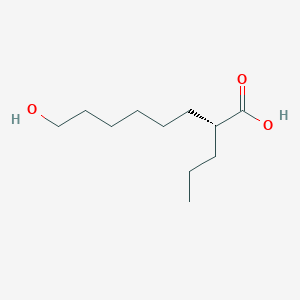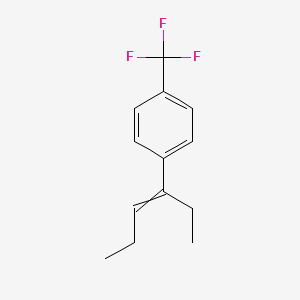
2,4-Di(methanesulfonyl)-6-methoxypyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Di(methanesulfonyl)-6-methoxypyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The compound’s structure consists of a pyrimidine ring substituted with methanesulfonyl groups at positions 2 and 4, and a methoxy group at position 6.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di(methanesulfonyl)-6-methoxypyrimidine typically involves the sulfonation of a pyrimidine precursor. One common method is the reaction of 2,4-dichloro-6-methoxypyrimidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Di(methanesulfonyl)-6-methoxypyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The methanesulfonyl groups can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The methanesulfonyl groups can be hydrolyzed to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrimidines.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyrimidine derivatives.
Hydrolysis: Formation of sulfonic acids.
Aplicaciones Científicas De Investigación
2,4-Di(methanesulfonyl)-6-methoxypyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,4-Di(methanesulfonyl)-6-methoxypyrimidine depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The methanesulfonyl groups can form strong interactions with amino acid residues in proteins, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Di(methanesulfonyl)pyrimidine: Lacks the methoxy group at position 6.
2,4-Di(methanesulfonyl)-5-methylpyrimidine: Contains a methyl group at position 5 instead of a methoxy group at position 6.
2,4-Di(methanesulfonyl)-6-chloropyrimidine: Contains a chlorine atom at position 6 instead of a methoxy group.
Uniqueness
2,4-Di(methanesulfonyl)-6-methoxypyrimidine is unique due to the presence of both methanesulfonyl and methoxy groups, which can influence its reactivity and interactions with other molecules. The combination of these functional groups can enhance its solubility, stability, and potential biological activity compared to similar compounds.
Propiedades
Número CAS |
143263-22-3 |
|---|---|
Fórmula molecular |
C7H10N2O5S2 |
Peso molecular |
266.3 g/mol |
Nombre IUPAC |
4-methoxy-2,6-bis(methylsulfonyl)pyrimidine |
InChI |
InChI=1S/C7H10N2O5S2/c1-14-5-4-6(15(2,10)11)9-7(8-5)16(3,12)13/h4H,1-3H3 |
Clave InChI |
UASFPTXACIUMEI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=NC(=N1)S(=O)(=O)C)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,7,9-Trioxadispiro[5.1.5~8~.2~6~]pentadec-14-ene](/img/structure/B12541533.png)
![(2-Acetyl-4,5-dihydro-2H-benzo[g]indazol-3-yl)acetonitrile](/img/structure/B12541536.png)

![2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalene-1(2H)-thione](/img/structure/B12541546.png)
![Benzoic acid, 4-[[(4-chlorophenyl)methylamino]sulfonyl]-](/img/structure/B12541549.png)
![Benzo[b]thiophene-2-carboxamide,N-[(1S)-1-[[[(3R)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]amino]carbonyl]-3-Methylbutyl]-](/img/structure/B12541556.png)

![3-Heptyl-6,7-dimethyl-7H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazine](/img/structure/B12541573.png)
![N,N-Dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine](/img/structure/B12541576.png)



![Benzenesulfonamide, 2-methoxy-5-[2-[(phenylmethyl)amino]propyl]-](/img/structure/B12541587.png)
![1,1'-[1-(4-Azidophenyl)dec-1-ene-1,2-diyl]dibenzene](/img/structure/B12541590.png)
